Cysteine-glycine

描述

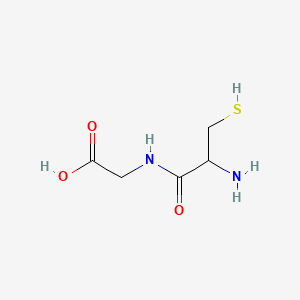

Structure

2D Structure

属性

IUPAC Name |

2-[(2-amino-3-sulfanylpropanoyl)amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3S/c6-3(2-11)5(10)7-1-4(8)9/h3,11H,1-2,6H2,(H,7,10)(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUKPVRWZDMRIEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)NCC(=O)O)N)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Enzymatic Formation and Catabolic Pathways of Cysteine Glycine in Biological Systems

Formation of Cysteine-Glycine from Glutathione (B108866) Degradation

The primary route for the formation of this compound is through the enzymatic degradation of extracellular glutathione. This process is initiated by the enzyme gamma-glutamyl transpeptidase (GGT), which catalyzes the first and rate-limiting step in the breakdown of glutathione.

Role and Catalytic Mechanism of Gamma-Glutamyl Transpeptidase (GGT) in this compound Generation

Gamma-glutamyl transpeptidase (GGT) is a cell-surface enzyme that plays a pivotal role in glutathione metabolism by cleaving the gamma-glutamyl bond of glutathione. wikipedia.orgnih.gov This reaction releases the dipeptide cysteinyl-glycine and transfers the gamma-glutamyl moiety to an acceptor molecule, which can be an amino acid, a peptide, or water. wikipedia.org

The catalytic mechanism of GGT is a two-step process, characteristic of a ping-pong mechanism, involving acylation and deacylation. nih.gov The active site of GGT is located in its light subunit and features a critical N-terminal threonine residue that acts as the nucleophile. wikipedia.orgnih.gov

The catalytic cycle proceeds as follows:

Acylation: The catalytic threonine residue of GGT initiates a nucleophilic attack on the gamma-glutamyl bond of glutathione. This results in the formation of a covalent gamma-glutamyl-enzyme intermediate, and the concomitant release of the cysteinyl-glycine dipeptide. nih.govnih.gov The binding of the gamma-glutamyl portion of the substrate occurs within a specific pocket in the enzyme's active site. researchgate.net A "lid-loop" structure has been identified that can open and close, regulating substrate access to this binding pocket. biorxiv.org

Deacylation: The gamma-glutamyl-enzyme intermediate then reacts with an acceptor molecule. If the acceptor is water, the gamma-glutamyl group is hydrolyzed, releasing glutamate (B1630785). nih.gov Alternatively, if the acceptor is an amino acid or another peptide, a transpeptidation reaction occurs, forming a new gamma-glutamyl peptide. nih.gov

This enzymatic action of GGT is crucial for the recovery of the constituent amino acids of glutathione, making them available for cellular uptake and resynthesis of intracellular glutathione. diff.org

Subcellular and Organ-Specific Localization of GGT-Mediated this compound Production

Gamma-glutamyl transpeptidase exhibits a widespread but specific distribution across various tissues and is primarily localized to the cell membrane. wikipedia.orgmedscape.com Its active site faces the extracellular space, allowing it to act on extracellular glutathione. nih.gov High levels of GGT activity are found in tissues with significant secretory and absorptive functions.

Different isoforms of GGT, such as GGT1 and GGT5, show distinct expression patterns. For example, in the kidney, GGT1 is expressed on the apical surface of the proximal tubules, where it interacts with the glomerular filtrate. nih.gov In contrast, GGT5 is found in interstitial cells. nih.gov In the brain, GGT5 is expressed by pyramidal and Purkinje cells, while GGT1 is absent in these neurons. nih.gov This differential localization suggests that these isoforms have access to different extracellular fluids and substrates, leading to distinct physiological roles. nih.gov

| Organ | Specific Location of GGT Expression | Subcellular Localization |

|---|---|---|

| Kidney | Apical surface of proximal tubules (GGT1), Interstitial cells (GGT5) | Cell Membrane |

| Liver | Hepatocytes and small bile ducts | Cell Membrane |

| Pancreas | Epithelial cells | Cell Membrane |

| Intestine | Epithelial cells of the small intestine | Cell Membrane |

| Brain | Pyramidal cells and Purkinje cells (GGT5), Choroid plexus | Cell Membrane |

| Spleen | Germinal centers, Macrophages | Cell Membrane |

| Prostate | Glandular epithelial cells | Cell Membrane |

Regulatory Mechanisms Governing GGT Activity and this compound Flux

The activity of GGT and the resulting flux of this compound are subject to complex regulatory mechanisms, including hormonal control, substrate availability, and feedback inhibition.

Hormonal Regulation: Several hormones have been shown to modulate GGT expression. Glucocorticoids can enhance the induction of GGT in hepatocytes. nih.gov Follicle-stimulating hormone (FSH) has been demonstrated to stimulate GGT activity in Sertoli cells. nih.gov Thyroid hormones also play a role in regulating hepatic GGT expression. thieme-connect.com

Substrate Availability: The concentration of extracellular glutathione, the primary substrate for GGT, directly influences the rate of this compound production. nih.gov

Feedback Inhibition: While glutathione itself is a substrate, its metabolites can influence GGT activity. The process of glutathione degradation and resynthesis is part of the gamma-glutamyl cycle, which is subject to feedback regulation to maintain cellular glutathione homeostasis. diff.orgresearchgate.net

Oxidative Stress: Increased oxidative stress can lead to an upregulation of GGT activity. nih.gov This is considered an adaptive response to increase the availability of cysteine for the synthesis of intracellular glutathione, a key antioxidant. nih.gov

Catabolism and Hydrolysis of the this compound Dipeptide

Once formed, the this compound dipeptide is further metabolized through hydrolysis, which cleaves the peptide bond to release its constituent amino acids, cysteine and glycine (B1666218). This step is crucial for making these amino acids available for cellular uptake.

Dipeptidase-Mediated Cleavage of this compound into Constituent Amino Acids

The cleavage of the peptide bond in this compound is catalyzed by a class of enzymes known as dipeptidases. nih.gov This hydrolytic reaction involves the addition of a water molecule across the peptide bond, resulting in the separation of the two amino acids. youtube.comkhanacademy.org The general mechanism of peptide bond cleavage by these peptidases involves the formation of a tetrahedral intermediate at the carbonyl carbon of the peptide bond, which then collapses to break the bond. researchgate.net

Identification and Characterization of Specific Dipeptidases Involved in this compound Hydrolysis

Several dipeptidases with the ability to hydrolyze this compound have been identified, and they exhibit both overlapping and distinct tissue and subcellular distributions.

Membrane Dipeptidase (MBD): Also known as renal dipeptidase or cysteinylglycinase, MBD is a zinc-dependent metalloprotease that is anchored to the cell membrane. It is highly expressed in the kidney and is considered a major enzyme in the hydrolysis of this compound, particularly in the renal tubules. nih.govnih.gov Studies have shown that MBD catalyzes the hydrolysis of various cysteinylglycine (B43971) conjugates. nih.gov

Aminopeptidase (B13392206) N (APN): APN is another membrane-bound metalloprotease that can cleave the N-terminal amino acid from a peptide. It is expressed in a variety of tissues, including the small intestine, kidney, and neurons. proteinatlas.orgnih.govnih.gov Research has demonstrated that APN participates in the utilization of this compound as a precursor for neuronal glutathione synthesis. nih.gov

Cytosolic Dipeptidases: In addition to membrane-bound enzymes, cytosolic peptidases also contribute to this compound hydrolysis. For instance, cytosolic leucyl aminopeptidase has been identified as a major cysteinylglycine-hydrolyzing activity in the rat liver. researchgate.net In Escherichia coli, several aminopeptidases (A, B, and N) and dipeptidase D, all with broad substrate specificities, have been shown to function as cysteinylglycinases. nih.gov

Factors Influencing the Regulation of this compound Degradation and Subsequent Amino Acid Release

The degradation of this compound is a tightly regulated process influenced by several factors that ensure a balanced supply of cysteine and glycine for cellular needs. The regulation primarily occurs at the level of the enzymes responsible for its breakdown and is influenced by substrate availability and the cellular demand for its constituent amino acids.

Substrate Availability: The rate of Cys-Gly degradation is directly linked to its formation from glutathione. The activity of gamma-glutamyltransferase (GGT), the enzyme producing Cys-Gly, is a key control point. nih.gov Factors that upregulate GGT activity will increase the production of Cys-Gly, subsequently making more substrate available for dipeptidases and leading to increased release of cysteine and glycine.

Enzyme Activity and Location: The breakdown of Cys-Gly is catalyzed by dipeptidases, also known as cysteinylglycinases. nih.gov The activity and location of these enzymes are critical. Membrane-bound dipeptidases can hydrolyze Cys-Gly in the extracellular space, releasing cysteine and glycine for uptake by surrounding cells. nih.gov In some tissues, such as the bovine lens, the hydrolysis of Cys-Gly predominantly occurs intracellularly, suggesting that the dipeptide is first transported into the cell via transporters like PepT2 before being broken down. nih.gov

Cellular Demand for Amino Acids: The demand for cysteine and glycine is a major driver for Cys-Gly degradation.

Cysteine: As the rate-limiting amino acid for glutathione synthesis, the cellular level of cysteine is strictly controlled. mdpi.comnih.gov When intracellular cysteine levels are low, the breakdown of Cys-Gly is stimulated to replenish the cysteine pool required for the synthesis of glutathione, proteins, and other essential molecules like taurine. nih.govnih.gov

Glycine: Glycine availability can also be a limiting factor for glutathione synthesis. nih.gov The release of glycine from Cys-Gly degradation contributes to the intracellular glycine pool, which is also regulated by hormones such as glucagon (B607659) that can stimulate its degradation. nih.gov

Feedback Mechanisms: There is evidence to suggest that Cys-Gly or its metabolites may exert feedback control on the glutathione synthesis pathway. Preliminary studies have indicated a modest inhibitory effect of glutathione-Cys-Gly mixed disulfides on γ-glutamylcysteine synthetase, the first enzyme in the GSH synthesis pathway. nih.gov This suggests a complex regulatory loop where the products of GSH degradation can influence its own resynthesis.

The table below summarizes key factors and their impact on Cys-Gly degradation.

| Factor | Influence on Cys-Gly Degradation | Key Molecules/Enzymes Involved | Research Findings |

| GSH Catabolism Rate | Increases substrate (Cys-Gly) availability. | Gamma-glutamyltransferase (GGT) | GGT initiates the degradation of extracellular GSH, producing Cys-Gly. mdpi.com |

| Dipeptidase Activity | Directly controls the rate of Cys-Gly hydrolysis. | Dipeptidases (Cysteinylglycinase) | These enzymes cleave Cys-Gly into cysteine and glycine. nih.gov |

| Cysteine Demand | Stimulates degradation to replenish cysteine pools. | Cysteine, Glutathione Synthetase | Cysteine availability is often the limiting factor for GSH synthesis. mdpi.cometprotein.com |

| Glycine Demand | Stimulates degradation to provide glycine for GSH synthesis. | Glycine, Glucagon | Glycine availability can be rate-limiting for glutathione synthase. nih.gov |

| Hormonal Regulation | Indirectly influences the fate of released glycine. | Glucagon | Glucagon stimulates the degradation of glycine via the glycine cleavage enzyme. nih.gov |

Compound and Enzyme Reference Table

| Name | Type |

| Alanine | Amino Acid |

| Cysteine | Amino Acid |

| This compound | Dipeptide |

| Cysteine sulfinic acid | Metabolite |

| Cysteinylglycinase | Enzyme |

| Gamma-glutamylcysteine synthetase | Enzyme |

| Gamma-glutamyltransferase (GGT) | Enzyme |

| Glucagon | Hormone |

| Glutamate | Amino Acid |

| Glutathione (GSH) | Tripeptide |

| Glycine | Amino Acid |

| Homocysteine | Amino Acid |

| Methionine | Amino Acid |

| Pyruvate | Metabolite |

| Serine | Amino Acid |

| Taurine | Amino Acid Derivative |

Biological Roles and Functional Implications of Cysteine Glycine Within Physiological Processes

Cysteine-Glycine as a Key Intermediate in the Gamma-Glutamyl Cycle

The primary pathway generating this compound is the gamma-glutamyl cycle, a six-enzyme catalytic cycle responsible for the synthesis and degradation of glutathione (B108866). The key event producing Cys-Gly occurs on the outer surface of the cell membrane and is catalyzed by the ectoenzyme γ-glutamyl transpeptidase (GGT).

Table 1: Key Enzymes in the Gamma-Glutamyl Cycle This table is interactive. You can sort and filter the data.

| Enzyme | Abbreviation | Function | Location | Reference |

|---|---|---|---|---|

| γ-Glutamyl Transpeptidase | GGT | Cleaves extracellular glutathione to yield γ-glutamyl-amino acid and this compound. | Cell Membrane (extracellular face) | nih.govfrontiersin.org |

| Dipeptidase | - | Cleaves this compound into free cysteine and glycine (B1666218). | Cell Membrane (extracellular face) | nih.govnih.gov |

| γ-Glutamylcyclotransferase | GCT | Acts on intracellular γ-glutamyl-amino acids to form 5-oxoproline and release the amino acid. | Cytosol | nih.gov |

| 5-Oxoprolinase | OP | Converts 5-oxoproline to glutamate (B1630785) in an ATP-dependent reaction. | Cytosol | researchgate.net |

| Glutamate-Cysteine Ligase | GCL | Catalyzes the ATP-dependent synthesis of γ-glutamylcysteine from glutamate and cysteine. This is the rate-limiting step in GSH synthesis. | Cytosol | nih.govresearchgate.netetprotein.com |

Contribution to Cellular Cysteine Supply and Recycling Mechanisms

The generation of this compound is a fundamental step in the mechanism for salvaging cysteine from extracellular glutathione. Cysteine is a semi-essential amino acid, and its availability is the rate-limiting factor for intracellular glutathione synthesis. etprotein.commdpi.comnih.gov Given that high concentrations of free cysteine can be cytotoxic, its transport and storage in the form of glutathione is a key protective strategy. mdpi.com

Following its release from glutathione by GGT, the this compound dipeptide is cleaved by extracellular dipeptidases, enzymes located on the cell surface, which hydrolyze the peptide bond to release free cysteine and glycine. nih.govnih.gov These individual amino acids are then transported into the cell via specific amino acid transporters. nih.govresearchgate.net This pathway represents a major route for supplying cells with the necessary cysteine to replenish their intracellular glutathione pools, especially in tissues with high GGT activity like the kidneys and liver. youtube.com This recycling is critical for maintaining cellular antioxidant defenses, as glutathione is constantly consumed in the detoxification of reactive oxygen species and xenobiotics. frontiersin.orgmdpi.com

Involvement in Amino Acid Transport and Inter-Organ Homeostasis

The metabolism of this compound is integral to the broader network of amino acid transport and the maintenance of homeostasis between different organs. The breakdown of extracellular glutathione, which is synthesized and exported primarily by the liver, provides a circulating reservoir of its constituent amino acids. The Cys-Gly dipeptide, as the direct product of GGT action, is central to this inter-organ flux.

In some contexts, the dipeptide itself may be transported into the cell. Research suggests that peptide transporters, such as PEPT2, could be responsible for the uptake of intact cysteinylglycine (B43971), which would then be cleaved by intracellular peptidases. nih.govnih.gov More commonly, however, extracellular dipeptidases act on Cys-Gly, and the resulting free cysteine and glycine are taken up by various amino acid transporters. nih.gov For instance, transporters like the Alanine-Serine-Cysteine transporter 1 (Asc-1) and members of the Excitatory Amino Acid Transporter (EAAT) family are involved in cysteine uptake. nih.govnih.govembopress.org Glycine transport is mediated by transporters such as GLYT1 and GLYT2. nih.gov This system allows tissues to acquire cysteine and glycine according to their metabolic needs, contributing to the regulation of plasma amino acid concentrations and ensuring that tissues like the brain, which have limited de novo synthesis capacity, receive an adequate supply. nih.govnih.gov

Table 2: Selected Transporters in Cysteine and Glycine Homeostasis This table is interactive. You can sort and filter the data.

| Transporter | Gene Name | Substrate(s) | Function/Role | Reference |

|---|---|---|---|---|

| Peptide Transporter 2 | PEPT2 | Di/tripeptides (e.g., Cysteinylglycine) | Potential transporter for intact Cys-Gly dipeptide into cells. | nih.govnih.gov |

| Excitatory Amino Acid Transporter 3 | SLC1A1 (EAAT3) | Cysteine, Glutamate | A candidate for the transport of free cysteine into cells. | nih.govresearchgate.net |

| Alanine-Serine-Cysteine Transporter 1 | SLC7A10 (Asc-1) | Alanine, Serine, Cysteine, Glycine | Transports small neutral amino acids; involved in providing L-serine for glycine synthesis and direct glycine transport. | embopress.orgnih.gov |

| Glycine Transporter 1 | SLC6A9 (GLYT1) | Glycine | Mediates glycine uptake, particularly in cortical fiber cells of the lens. | nih.gov |

| Glycine Transporter 2 | SLC6A5 (GLYT2) | Glycine | Mediates glycine uptake, particularly in the core of the lens and at inhibitory synapses. | embopress.orgnih.gov |

Exploration of Potential Non-Canonical Biological Functions and Signaling Modalities

While the primary role of this compound is as a metabolic intermediate, there is emerging interest in the potential non-canonical functions of this dipeptide and its components. The constituent amino acids, cysteine and glycine, have well-established roles as signaling molecules. Glycine is a classical inhibitory neurotransmitter in the spinal cord and brainstem and also acts as a co-agonist at excitatory NMDA receptors. embopress.orgnih.gov Cysteine itself, or its derivatives, can act as a metabolic signal, regulating the expression of enzymes involved in its own metabolism, such as cysteine dioxygenase (CDO) and glutamate-cysteine ligase (GCL). nih.gov

Direct evidence for this compound as a signaling molecule in its own right is limited. However, it is plausible that localized, transient increases in its concentration at the cell surface could modulate cellular processes. For instance, synthetic peptides containing a Cys-Ala-Gly sequence have been shown to influence cell adhesion and signaling through integrin receptors, highlighting the potential for cysteine-containing short peptides to have specific biological activities. acs.org The generation of Cys-Gly by GGT, an enzyme often upregulated in specific physiological and pathological states, could create microdomains of high dipeptide concentration, potentially interacting with cell surface receptors or transporters in ways that are not yet fully understood. Further research is needed to explore whether Cys-Gly has direct signaling capabilities beyond its role as a source of amino acids.

Mechanistic Implications of Altered this compound Metabolism in Pathophysiological States

Given its central role in glutathione metabolism, alterations in the production and breakdown of this compound are implicated in a variety of diseases. The level of Cys-Gly can be seen as a biomarker for the activity of GGT and the rate of glutathione turnover.

In conditions of high oxidative stress, the demand for glutathione synthesis increases, leading to accelerated glutathione turnover and consequently, increased production of this compound. nih.gov For example, in older patients with HIV, a deficiency in cysteine and glycine contributes to impaired glutathione synthesis, and supplementation with these amino acids can restore glutathione levels and improve mitochondrial function. nih.gov Similarly, metabolic diseases such as obesity and type 2 diabetes are associated with lower circulating levels of glycine, which may impair glutathione synthesis and contribute to chronic inflammation. researchgate.netnih.gov The ratio of γ-glutamylcysteine to cysteine and the cysteinyl-glycine to glutathione ratio can serve as indicators of the efficiency of glutathione synthesis and breakdown, respectively, with alterations observed during periods of physical stress like prolonged bed rest. nih.gov

Furthermore, in some cancers, the upregulation of GGT provides a mechanism for tumor cells to acquire cysteine from extracellular glutathione, fueling their proliferation and antioxidant defenses. nih.govfrontiersin.org The breakdown of glutathione to this compound and subsequently to cysteine is a critical step in this process. Therefore, the enzymes that metabolize this compound represent potential therapeutic targets for disrupting cancer cell metabolism. Dysregulation of the gamma-glutamyl cycle and, by extension, this compound metabolism, is a key mechanistic link between amino acid availability, redox homeostasis, and disease progression.

Interactions and Interdependencies of Cysteine Glycine Within Complex Biochemical Networks

Enzyme-Substrate Kinetics and Specificity with Gamma-Glutamyl Transpeptidase

Gamma-glutamyl transpeptidase (GGT) is a key cell-surface enzyme that initiates the breakdown of extracellular glutathione (B108866) nih.govmedchemexpress.com. This process is vital for salvaging the constituent amino acids for intracellular processes, including the resynthesis of glutathione nih.gov. GGT catalyzes the cleavage of the gamma-glutamyl bond in glutathione, releasing the dipeptide cysteine-glycine and transferring the glutamyl moiety to an acceptor molecule, which can be an amino acid, a peptide, or water scienceopen.commdpi.com.

The primary function of GGT in this context is the hydrolysis of the gamma-glutamyl bond of both reduced (GSH) and oxidized (GSSG) glutathione. This action provides a source of cysteine for the cell, which is often the rate-limiting amino acid for glutathione synthesis nih.govmdpi.com. The immediate product of this reaction, cysteinylglycine (B43971), serves as the substrate for further enzymatic cleavage caymanchem.comnih.gov. The specificity of GGT for the gamma-glutamyl bond ensures that the initial step in extracellular glutathione degradation is precisely controlled, making this compound available for subsequent hydrolysis.

| Enzyme | Substrate(s) | Product(s) | Cellular Location | Function |

| Gamma-Glutamyl Transpeptidase (GGT) | Glutathione (GSH), Oxidized Glutathione (GSSG) | This compound , γ-glutamyl-amino acid | Cell Surface | Initiates extracellular glutathione catabolism to salvage amino acids. nih.govscienceopen.com |

Interaction Dynamics with Dipeptidases and Aminopeptidases in Diverse Biological Compartments

Following its release by GGT, this compound is rapidly hydrolyzed into its constituent amino acids, cysteine and glycine (B1666218), by the action of various cell-surface dipeptidases and aminopeptidases nih.govscienceopen.com. This cleavage is a critical step, as it makes free cysteine and glycine available for transport into the cell nih.gov.

In the renal system, a particulate dipeptidase has been characterized that specifically catalyzes the hydrolysis of cysteinylglycine as part of the renal catabolism of glutathione nih.gov. Similarly, dipeptidases located on the brush border of the intestinal epithelium contribute to the breakdown of luminal glutathione, releasing amino acids that can be used by enterocytes for resynthesis mdpi.com. The efficiency of these dipeptidases ensures that the concentration of extracellular this compound is kept low, driving the glutathione degradation pathway forward and facilitating the recovery of valuable amino acids.

| Enzyme Class | Specific Enzyme Example | Substrate | Products | Biological Compartment | Significance |

| Dipeptidases | Rat Renal Dipeptidase nih.gov | This compound | Cysteine, Glycine | Kidney, Intestinal Brush Border mdpi.com | Final step in extracellular glutathione breakdown, providing amino acids for cellular uptake. |

| Aminopeptidases | Various | Peptides with N-terminal amino acids | Free amino acids, smaller peptides | Various | General peptide degradation. |

Relationship with Cellular Redox State through its Role in Glutathione Metabolism

This compound is intrinsically linked to the cellular redox state through its position in the metabolism of glutathione, the most abundant low-molecular-weight thiol and a major redox buffer in cells nih.govmdpi.com. Glutathione exists in a reduced (GSH) and an oxidized (GSSG) form, and the ratio of GSH to GSSG is a critical indicator of the cellular redox environment frontiersin.org.

The breakdown of extracellular glutathione, which produces this compound, is a key part of the γ-glutamyl cycle, a pathway that facilitates the synthesis and degradation of glutathione mdpi.com. By providing a source of cysteine—the rate-limiting precursor for glutathione synthesis—the catabolism of this compound directly supports the maintenance of the intracellular glutathione pool nih.govmdpi.comfrontiersin.org. An adequate supply of cysteine is essential for cells to replenish GSH, which is consumed during the detoxification of reactive oxygen species (ROS) and xenobiotics frontiersin.orgnih.gov.

Therefore, the efficient enzymatic processing of this compound is vital for maintaining redox homeostasis. A disruption in this pathway could lead to a diminished capacity for glutathione synthesis, contributing to oxidative stress, a condition implicated in the pathogenesis of numerous diseases nih.gov.

Cross-Talk with Other Amino Acid Metabolic Pathways and Nutrient Sensing Systems

The metabolism of this compound is not an isolated pathway but is integrated with other amino acid metabolic and nutrient-sensing networks. The availability of cysteine, liberated from this compound, is a critical signal for cellular nutrient status nih.gov. Cysteine availability influences major nutrient-sensing pathways such as the mechanistic target of rapamycin complex 1 (mTORC1) and the integrated stress response (ISR) nih.govresearchgate.net.

For instance, cystine (the oxidized dimer of cysteine) has been shown to activate mTORC1 and suppress the ISR in hepatoma cells nih.gov. The ability of extracellular glutathione to regulate these signaling networks is dependent on its degradation by GGT to provide cysteine, highlighting the importance of the this compound intermediate step nih.govresearchgate.net. This indicates that cells can sense and respond to the availability of cysteine derived from the extracellular environment, and the breakdown of this compound is a key part of this sensing mechanism.

| Signaling Pathway | Interaction with this compound Metabolism | Cellular Outcome |

| mTORC1 (mechanistic Target of Rapamycin Complex 1) | Activated by cysteine derived from this compound. nih.govresearchgate.net | Promotes cell growth and proliferation. |

| ISR (Integrated Stress Response) | Suppressed by cysteine derived from this compound. nih.govresearchgate.net | Alleviates cellular stress responses. |

Influence of Membrane Transport Systems on this compound Distribution and Bioavailability

The bioavailability of this compound and its constituent amino acids is heavily dependent on the activity of various membrane transport systems. While this compound itself may be taken up by peptide transporters like PEPT2 in some cells, the more common fate is its hydrolysis into free cysteine and glycine, which are then transported into the cell by specific amino acid transporters mdpi.com.

The transport of cystine, the oxidized form of cysteine, is mediated by systems such as the cystine/glutamate (B1630785) antiporter (system Xc-), which exchanges extracellular cystine for intracellular glutamate researchgate.net. Once inside the cell, cystine is reduced to cysteine. Cysteine itself can be transported by systems like the ASC (Alanine-Serine-Cysteine) transport system nih.govnih.gov.

The expression and activity of these transporters are critical for providing the necessary substrates for glutathione synthesis. For example, the excitatory amino acid carrier 1 (EAAC1) plays a pivotal role in neuronal glutathione synthesis by transporting both cysteine and glutamate mdpi.com. The coordinated action of these transport systems ensures that cells can acquire the necessary building blocks to maintain their glutathione levels and redox balance, a process that relies on the extracellular breakdown of glutathione via the this compound intermediate.

| Transport System | Substrate(s) | Function |

| Peptide Transporters (e.g., PEPT2) | Dipeptides like This compound | Direct uptake of the dipeptide into certain cells. mdpi.com |

| System Xc- | Cystine, Glutamate | Imports cystine in exchange for glutamate. researchgate.net |

| ASC System | Alanine, Serine, Cysteine | Transports small neutral amino acids, including cysteine. nih.govnih.gov |

| EAAC1 | Cysteine, Glutamate | Transports key precursors for glutathione synthesis in neurons. mdpi.com |

Synthetic Methodologies and Chemoenzymatic Production of Cysteine Glycine

Chemical Synthesis Approaches for the Cysteine-Glycine Dipeptide

Chemical synthesis of peptides is a well-established field that offers precise control over the final product. The primary approaches are solid-phase peptide synthesis (SPPS) and solution-phase synthesis, both of which rely heavily on the use of protecting groups to ensure the correct sequence and stereochemistry.

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient and often automated construction of peptide chains on an insoluble polymer support. csic.esrsc.org The synthesis of Cys-Gly via SPPS proceeds from the C-terminus to the N-terminus. pacific.eduwikipedia.org

The general SPPS cycle for Cys-Gly involves the following steps:

Resin Loading : The C-terminal amino acid, glycine (B1666218), is first anchored to a solid support, such as a Wang or Rink amide resin. creative-peptides.com The N-terminus of the glycine is temporarily protected, typically with a fluorenylmethyloxycarbonyl (Fmoc) group.

Deprotection : The Fmoc protecting group on the resin-bound glycine is removed using a mild base, commonly a solution of 20% piperidine in a solvent like N,N-dimethylformamide (DMF). pacific.eduwikipedia.org This exposes the free amino group of glycine.

Coupling : The next amino acid, N-Fmoc-protected and side-chain-protected cysteine, is activated and coupled to the free amino group of glycine. Activation is achieved using coupling reagents that facilitate amide bond formation. libretexts.org

Washing : After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts, which is a key advantage of the solid-phase method. csic.es

Cleavage : Once the dipeptide is assembled, it is cleaved from the resin, and all protecting groups are removed simultaneously, typically using a strong acid cocktail such as trifluoroacetic acid (TFA) with scavengers to prevent side reactions. pacific.edupeptide.com

The thiol group of the cysteine side chain is highly reactive and must be protected throughout the synthesis to prevent side reactions like oxidation and disulfide bond formation. peptide.combachem.com

Table 1: Common Reagents in SPPS for this compound Synthesis

| Component | Examples | Function |

|---|---|---|

| Solid Support (Resin) | Wang Resin, Rink Amide Resin, 2-Chlorotrityl Chloride Resin | Insoluble support for peptide chain assembly. creative-peptides.compeptide.com |

| Nα-Protecting Group | Fmoc (9-fluorenylmethyloxycarbonyl), Boc (tert-butyloxycarbonyl) | Protects the alpha-amino group during coupling. wikipedia.orgnih.gov |

| Cysteine Thiol Protecting Group | Trt (Trityl), Acm (Acetamidomethyl), tBu (tert-butyl) | Prevents unwanted side reactions at the cysteine side chain. peptide.combachem.com |

| Coupling Reagents | HATU, HCTU, DIC/Oxyma | Activate the carboxylic acid for efficient peptide bond formation. creative-peptides.com |

| Deprotection Reagent | 20% Piperidine in DMF (for Fmoc), Trifluoroacetic Acid (TFA) (for Boc) | Removes the Nα-protecting group to allow chain elongation. pacific.edunih.gov |

| Cleavage Cocktail | TFA/TIS/H₂O (e.g., 95:2.5:2.5) | Releases the completed peptide from the resin and removes side-chain protecting groups. nih.gov |

Solution-phase peptide synthesis (LPPS) predates SPPS and remains valuable, particularly for large-scale production of short peptides like Cys-Gly. wikipedia.org The core principle involves coupling protected amino acid derivatives in a suitable solvent, followed by purification of the intermediate dipeptide. wikipedia.org

The strategy for synthesizing Cys-Gly in solution typically involves:

Protecting the N-terminus of cysteine and the C-terminus of glycine.

Activating the free carboxyl group of the protected cysteine.

Reacting the activated cysteine with the protected glycine to form the peptide bond.

Removing all protecting groups to yield the final dipeptide. libretexts.orgwikipedia.org

Protecting group chemistry is paramount to prevent polymerization and other side reactions. libretexts.orgbiosynth.com The choice of protecting groups must be "orthogonal," meaning each can be removed under specific conditions without affecting the others. biosynth.com For Cys-Gly, this requires protection for the N-terminus of cysteine, the thiol side chain of cysteine, and the C-terminus of glycine.

Table 2: Orthogonal Protecting Groups for Solution-Phase Cys-Gly Synthesis

| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions |

|---|---|---|---|

| Cysteine α-Amino Group | Benzyloxycarbonyl | Z or Cbz | Catalytic Hydrogenation |

| tert-Butoxycarbonyl | Boc | Mild Acid (e.g., TFA) nih.gov | |

| Glycine α-Carboxyl Group | Methyl or Ethyl Ester | -OMe, -OEt | Saponification (Base Hydrolysis) |

| Benzyl Ester | -OBzl | Catalytic Hydrogenation | |

| Cysteine Thiol Group | Trityl | Trt | Mild Acid, Iodine peptide.combachem.com |

| Acetamidomethyl | Acm | Iodine, Mercury(II) Acetate peptide.combachem.com |

A classic coupling agent used in solution-phase synthesis is dicyclohexylcarbodiimide (DCC), which facilitates the dehydration reaction to form the amide bond. libretexts.orgmasterorganicchemistry.com

Achieving high yield, purity, and stereochemical integrity is a critical challenge in peptide synthesis. Several factors must be carefully controlled to minimize side reactions and ensure the desired product is obtained.

Yield and Purity:

Coupling Efficiency : Maximizing the efficiency of each coupling step is essential. Using highly reactive and selective coupling reagents like HATU or HCTU can improve yields and reduce the formation of deletion sequences (peptides missing an amino acid). creative-peptides.com

Aggregation : During SPPS, growing peptide chains can aggregate, hindering reagent access and leading to incomplete reactions. peptide.com Strategies to disrupt aggregation include using specialized resins (e.g., PEG-based), chaotropic salts, or elevated temperatures. peptide.comgyrosproteintechnologies.com

Purification : Crude peptides obtained after synthesis are seldom pure. bio-works.com Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying peptides to a high degree, separating the target peptide from byproducts. gyrosproteintechnologies.com

Stereochemical Fidelity (Minimizing Racemization): Racemization, the conversion of an L-amino acid to a mixture of L and D isomers, is a significant side reaction, particularly for cysteine. nih.gov

Activation Method : Base-mediated activation methods using phosphonium or uronium reagents (like HATU) can increase the risk of cysteine racemization. nih.gov This can be minimized by using carbodiimide-based activation (e.g., DIC) in the presence of an additive like ethyl cyanohydroxyiminoacetate (Oxyma). nih.gov

Protecting Group Choice : The choice of the thiol protecting group can influence racemization rates. Some studies have investigated various acid-labile S-protecting groups to find alternatives to the standard trityl group to reduce this side reaction. nih.govresearchgate.net

Table 3: Strategies for Optimizing Cys-Gly Synthesis

| Parameter | Challenge | Optimization Strategy |

|---|---|---|

| Yield | Incomplete coupling reactions. | Use high-efficiency coupling reagents (HATU, HCTU); employ a double-coupling strategy. creative-peptides.com |

| Purity | Formation of side products (e.g., deletion sequences, products of side-chain reactions). | Use effective protecting groups; optimize cleavage conditions with scavengers; purify via RP-HPLC. peptide.comgyrosproteintechnologies.combio-works.com |

| Stereochemical Fidelity | Racemization of the cysteine residue during activation and coupling. | Use carbodiimide activation instead of uronium/phosphonium reagents; add racemization-suppressing additives like HOBt or Oxyma. creative-peptides.comnih.gov |

Enzymatic Synthesis of this compound and Related Analogs

Chemoenzymatic synthesis utilizes enzymes as catalysts to form peptide bonds. This approach offers significant advantages over purely chemical methods, including high stereoselectivity, mild reaction conditions, and the avoidance of extensive protecting group chemistry. nih.govresearchgate.net

Enzymes can catalyze the formation of peptide bonds with high specificity for the amino acid substrates, ensuring that only the desired L-isomers react.

Proteases : Enzymes such as papain and α-chymotrypsin, which normally hydrolyze peptide bonds, can be used for synthesis under specific conditions. nih.gov For instance, papain has been used to synthesize cysteine-rich peptides, demonstrating its utility in forming bonds involving cysteine. nih.gov

Aminoacyl-tRNA Synthetases : These enzymes are naturally responsible for charging tRNA molecules with their corresponding amino acids. Certain synthetases have been shown to catalyze the formation of dipeptides. For example, arginyl-tRNA synthetase can catalyze the formation of Arg-Cys, while isoleucyl- and valyl-tRNA synthetases can produce Ile-Cys and Val-Cys, respectively. nih.gov This suggests that a synthetase with specificity for cysteine or glycine could potentially be engineered or identified to produce Cys-Gly. The mechanism is believed to involve the formation of a thioester intermediate which rapidly rearranges to a stable peptide bond. nih.gov

The two primary strategies for using proteases in peptide synthesis are thermodynamically controlled synthesis (reverse hydrolysis) and kinetically controlled synthesis (transpeptidation). researchgate.net

Reverse Hydrolysis : This method shifts the equilibrium of peptide bond hydrolysis towards synthesis. This is typically achieved by reducing the water concentration in the reaction medium (e.g., by using organic solvents) and increasing the concentration of the starting amino acids. nih.gov While straightforward, this approach is often slow and can result in low yields.

Transpeptidation (Kinetically Controlled Synthesis) : This is generally a more efficient method. It involves an acyl donor (an amino acid with an activated C-terminus, such as an ester or amide) and a nucleophile (the amino group of the second amino acid). The enzyme catalyzes the transfer of the acyl group from the donor to the nucleophile, forming the peptide bond. nih.gov For the synthesis of Cys-Gly, this could involve reacting a cysteine-ester (e.g., Cys-OMe) with glycine. A two-step enzymatic process using carboxypeptidase Y for synthesis followed by a peptide-amidase for deamidation has been demonstrated for other dipeptides and shows the feasibility of this concept. nih.gov

Biotechnological Routes for this compound Production

Biotechnological production of dipeptides like this compound offers several advantages over traditional chemical synthesis, including stereospecificity, milder reaction conditions, and the use of renewable resources. These methods primarily revolve around the use of whole microbial cells or isolated enzymes to catalyze the formation of the peptide bond between cysteine and glycine.

Microbial Fermentation Strategies for Dipeptide Generation

Microbial fermentation is a cornerstone of industrial biotechnology, offering a platform for the large-scale production of a wide array of biomolecules, including amino acids and peptides. The direct fermentative production of dipeptides such as this compound can be approached in several ways, primarily through the cultivation of microorganisms that naturally produce or can be engineered to overproduce the target dipeptide.

One common strategy involves the use of microbial proteases to hydrolyze protein substrates, releasing a variety of peptides. However, for the specific production of this compound, this method lacks the necessary specificity and would require extensive downstream processing to isolate the desired dipeptide.

A more targeted approach involves utilizing microbial strains that can synthesize dipeptides directly from their constituent amino acids. While specific examples of high-yield fermentative production of this compound are not extensively documented in publicly available research, the principles of amino acid overproduction can be applied. For instance, microorganisms like Corynebacterium glutamicum and Escherichia coli are well-established industrial producers of amino acids and serve as promising chassis organisms for dipeptide production. dtu.dk

The general workflow for developing a microbial fermentation process for this compound would involve:

Strain Selection/Development: Identifying or engineering a microbial strain with a high capacity for cysteine and glycine biosynthesis.

Media Optimization: Designing a fermentation medium rich in precursors for cysteine and glycine synthesis and optimizing conditions such as pH, temperature, and aeration to maximize cell growth and product formation.

Process Control: Implementing fed-batch or continuous fermentation strategies to maintain optimal nutrient levels and remove inhibitory byproducts.

While direct fermentation of this compound remains a developing area, research into the fermentative production of other dipeptides, such as L-Alanyl-L-Glutamine, has demonstrated the feasibility of these approaches. asm.org These studies provide a valuable framework for developing similar processes for this compound.

Table 1: Comparison of General Strategies for Microbial Dipeptide Production

| Strategy | Description | Advantages | Disadvantages |

| Protein Hydrolysis | Use of microbial proteases to break down protein-rich substrates into a mixture of peptides. | Simple process, utilization of low-cost substrates. | Low specificity, complex downstream processing, low yield of the target dipeptide. |

| Amino Acid Overproduction and Condensation | Engineering microbial strains to overproduce the constituent amino acids (Cysteine and Glycine) and facilitate their condensation into the dipeptide. | High potential for specificity and high yield. | Requires extensive metabolic engineering, potential for feedback inhibition. |

| Whole-Cell Biocatalysis | Using resting or permeabilized cells containing enzymes capable of dipeptide synthesis to convert externally supplied amino acids. | High conversion rates, simplified downstream processing compared to fermentation. | Requires a separate process for biomass production, potential for substrate/product toxicity. |

Genetic Engineering Approaches for Modulating this compound Biosynthesis or Accumulation in Host Organisms

Genetic engineering offers powerful tools to rationally design and optimize microbial cell factories for the production of specific biomolecules like this compound. mdpi.comfrontiersin.org These approaches can be broadly categorized into enhancing the supply of precursor amino acids and introducing or enhancing the enzymatic machinery for dipeptide synthesis.

Enhancing Precursor Supply:

The biosynthesis of this compound is fundamentally dependent on the intracellular availability of its constituent amino acids. Therefore, a key genetic engineering strategy is to upregulate the metabolic pathways leading to L-cysteine and L-glycine.

Cysteine Biosynthesis: In many bacteria, L-cysteine is synthesized from L-serine and a sulfur source. researchgate.netnih.gov Genetic modifications can include the overexpression of key enzymes in this pathway, such as serine acetyltransferase (cysE) and O-acetylserine sulfhydrylase (cysK or cysM), while also engineering them to be resistant to feedback inhibition by L-cysteine. researchgate.net

Glycine Biosynthesis: L-glycine is primarily synthesized from L-serine by the enzyme serine hydroxymethyltransferase (glyA). researchgate.netucla.edu Overexpression of the glyA gene can lead to increased intracellular glycine pools.

Engineering Dipeptide Synthesis:

Once a sufficient supply of cysteine and glycine is ensured, the next step is to facilitate their condensation into this compound. This can be achieved by introducing or overexpressing enzymes with dipeptide ligase or synthetase activity.

Non-Ribosomal Peptide Synthetases (NRPSs): NRPSs are large, multi-domain enzymes that can synthesize peptides in an ATP-dependent manner without the need for a ribosome and mRNA template. mdpi.com While naturally occurring NRPSs for this compound are not well-characterized, protein engineering techniques could be used to modify existing NRPSs to specifically recognize and ligate cysteine and glycine.

ATP-Grasp Enzymes: This superfamily of enzymes includes various ligases that catalyze the formation of bonds in an ATP-dependent reaction. Identifying or engineering an ATP-grasp enzyme with specificity for cysteine and glycine could be a viable strategy for this compound production. mdpi.com

Broad-specificity Ligases: Some enzymes, like the L-amino acid α-ligase (Lal) from Bacillus subtilis, have been shown to have broad substrate specificity and can catalyze the formation of various dipeptides. asm.org Engineering such enzymes for enhanced activity and specificity towards cysteine and glycine could be a promising avenue.

Improving Accumulation and Export:

To achieve high production titers, it is also crucial to consider the transport of the synthesized dipeptide out of the cell. Overexpression of specific peptide exporters can prevent intracellular accumulation to toxic levels and simplify downstream purification.

Table 2: Key Genetic Engineering Targets for this compound Production in a Host Organism (e.g., E. coli)

| Target Pathway | Gene(s) | Engineering Strategy | Expected Outcome |

| Cysteine Biosynthesis | cysE, cysK/cysM | Overexpression of feedback-resistant variants. | Increased intracellular L-cysteine concentration. |

| Glycine Biosynthesis | glyA | Overexpression. | Increased intracellular L-glycine concentration. |

| Dipeptide Synthesis | Novel/Engineered Ligase (e.g., NRPS-like, ATP-grasp) | Heterologous expression or overexpression. | Direct synthesis of this compound from amino acid precursors. |

| Dipeptide Export | Peptide transporters (e.g., ydeD) | Overexpression. | Enhanced secretion of this compound into the culture medium, reducing potential toxicity and simplifying purification. |

Advanced Analytical Methodologies for Cysteine Glycine Quantification and Characterization

Chromatographic Separation Techniques for Cysteine-Glycine Analysis

Chromatographic methods are foundational for separating Cys-Gly from complex matrices, enabling subsequent detection and quantification. The choice of technique often depends on the sample matrix, the required sensitivity, and whether derivatization is necessary.

High-Performance Liquid Chromatography (HPLC) Coupled with Various Detection Modalities

HPLC remains a cornerstone for amino acid and peptide analysis due to its versatility and ability to resolve complex mixtures. Cysteine's thiol group can present challenges, sometimes requiring specific sample preparation or derivatization to improve stability and detection.

Reversed-Phase HPLC (RP-HPLC): RP-HPLC, often utilizing C18 or C8 stationary phases, is widely employed for separating amino acids and small peptides. For Cys-Gly, separation can be achieved by employing specific mobile phase compositions, often involving aqueous buffers with organic modifiers like acetonitrile (B52724) or methanol. Ion-pair reagents can also be used to enhance the retention and separation of polar amino acids and peptides on reversed-phase columns ijpsr.com.

Ion-Exchange Chromatography (IEC): IEC separates compounds based on their charge. This method is particularly effective for amino acids, which are zwitterionic. Separation is typically followed by post-column derivatization, commonly with ninhydrin (B49086) or o-phthalaldehyde (B127526) (OPA), to produce a detectable chromophore or fluorophore europa.eueuropa.eu.

Detection Modalities:

UV-Vis Detection: While many amino acids lack strong chromophores at standard UV wavelengths (e.g., 214 nm), derivatization can introduce UV-absorbing groups, enhancing detection sensitivity researchgate.net.

Fluorescence Detection: Derivatization with reagents like OPA or phenyl isothiocyanate (PITC) can yield highly fluorescent products, significantly increasing sensitivity for Cys-Gly analysis, especially in biological samples researchgate.netnih.gov.

Mass Spectrometry (MS) Coupling: Coupling HPLC with mass spectrometry (HPLC-MS or HPLC-MS/MS) offers superior selectivity and sensitivity, allowing for the identification and quantification of Cys-Gly based on its mass-to-charge ratio and fragmentation patterns unipd.itresearchgate.net.

Table 1: Representative HPLC Parameters for this compound Analysis

| Technique | Stationary Phase | Mobile Phase Components | Detection Method | Derivatization Agent (if applicable) | Key Applications |

| RP-HPLC | C18, C8 | Water, Acetonitrile, Methanol, Buffers, Ion-pair reagents | UV, Fluorescence, MS/MS | PITC, OPA, DTDP | Amino acid profiling, peptide quantification |

| IEC | Ion-exchange resin | Citrate buffers | Post-column derivatization (Ninhydrin, OPA) with UV/Vis or Fluorescence detection | Ninhydrin, OPA | Amino acid analysis in complex matrices |

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized this compound

GC-MS is a powerful technique for analyzing volatile compounds. However, amino acids and peptides like Cys-Gly are typically non-volatile and thermally labile, necessitating derivatization to convert them into more volatile and stable derivatives suitable for GC analysis.

Derivatization: Common derivatization strategies involve converting the polar functional groups (amino, carboxyl, and thiol) into less polar and more volatile ester or amide derivatives. Popular derivatization agents include trimethylsilylation (TMS), methyl chloroformate (MCF), and pentafluoropropionic anhydride (B1165640) (PFPA) researchgate.netresearchgate.net. The choice of derivatization agent can influence the separation efficiency and sensitivity.

GC-MS Analysis: After derivatization, the resulting compounds are separated by GC based on their volatility and polarity. The mass spectrometer then detects and quantifies them by analyzing their mass spectra. GC-MS is particularly useful for identifying unknown compounds through library matching of mass spectra. For Cys-Gly, GC-MS can be employed, but it requires careful optimization of derivatization protocols to ensure complete and reproducible conversion hmdb.camdpi.com.

Table 2: Common Derivatization Agents for GC-MS Analysis of Amino Acids/Peptides

| Derivatization Agent | Reaction Conditions (General) | Target Functional Groups | Resulting Derivative Type |

| Trimethylsilylation (TMS) | Silylation reagents (e.g., BSTFA, TMSI) with heat | -OH, -NH₂, -COOH, -SH | Silyl ethers/esters, silylamines |

| Methyl Chloroformate (MCF) | MCF in methanol/base | -NH₂, -COOH | Methyl esters, N-methoxycarbonyl derivatives |

| Pentafluoropropionic Anhydride (PFPA) | PFPA in solvent (e.g., ethyl acetate) | -NH₂, -COOH, -SH | Pentafluoropropionyl derivatives |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for High-Sensitivity Quantification

UPLC-MS/MS represents a significant advancement, combining the speed and high resolution of UPLC with the sensitivity and specificity of tandem mass spectrometry. This makes it ideal for quantifying Cys-Gly in complex biological matrices at very low concentrations.

UPLC Separation: UPLC utilizes smaller particle size stationary phases and higher operating pressures compared to traditional HPLC, resulting in faster analyses, improved peak resolution, and reduced solvent consumption nih.govnih.gov. Columns such as Acquity UPLC BEH C18 or YMC-Triart C18 are commonly used nih.gov.

Tandem Mass Spectrometry (MS/MS): MS/MS detection, particularly in Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity and sensitivity. In MRM, a specific precursor ion (e.g., the protonated Cys-Gly molecule) is selected, fragmented, and then specific product ions are monitored. This targeted approach minimizes interference from the sample matrix.

Quantification: UPLC-MS/MS allows for the precise quantification of Cys-Gly by employing internal standards, often isotopically labeled analogues, to compensate for variations in sample preparation and instrument response nih.govnih.govd-nb.info. This technique has been successfully applied to measure Cys-Gly and other related metabolites in plasma and cerebrospinal fluid nih.govd-nb.info.

Table 3: Key Components of UPLC-MS/MS for this compound Analysis

| Component | Details |

| UPLC System | Acquity UPLC, Waters Xevo TQ-XS |

| Column | C18 (e.g., Acquity UPLC BEH C18, YMC-Triart C18) |

| Mobile Phase | Aqueous buffers (e.g., ammonium (B1175870) formate) with organic modifiers (e.g., acetonitrile, methanol), often with formic acid. |

| Ionization | Electrospray Ionization (ESI), typically in positive mode for amino acids/peptides. |

| Detection Mode | Tandem Mass Spectrometry (MS/MS), commonly using Multiple Reaction Monitoring (MRM) for targeted quantification. |

| Sample Preparation | Protein precipitation, sometimes followed by derivatization. Use of isotopically labeled internal standards. |

| Applications | High-sensitivity quantification in biological fluids (plasma, CSF), metabolomics studies. |

Spectroscopic and Spectrometric Characterization of this compound

Beyond quantification, spectroscopic and spectrometric methods are vital for confirming the chemical structure and studying the properties of Cys-Gly.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Studies

NMR spectroscopy provides detailed information about the molecular structure, connectivity, and dynamics of molecules.

Conformational Studies: NMR can also provide insights into the conformational preferences of Cys-Gly in solution, although for a small dipeptide, this is less complex than for larger molecules. Techniques like ¹H NMR have been used to monitor chemical reactions involving Cys-Gly, such as exchange reactions with metal complexes researcher.life. The presence of glutathione (B108866) (γ-glutamyl-cysteine-glycine) can also be detected via its constituent amino acid peaks in ¹H NMR spectra of biological samples acs.org.

Table 4: NMR Spectroscopy Applications for this compound

| NMR Nuclei | Spectroscopic Techniques | Key Information Gained | Applications |

| ¹H, ¹³C | 1D NMR (¹H, ¹³C) | Chemical shifts, integration, coupling constants | Structural confirmation, purity assessment |

| ¹H, ¹³C | 2D NMR (COSY, HSQC, HMBC, DEPT) | Proton-proton, proton-carbon correlations, carbon type (CH, CH₂, CH₃) | Definitive structural elucidation, confirmation of peptide bond |

| ¹H | Variable temperature NMR | Dynamics, conformational changes | Studying interactions or reaction kinetics |

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) offers unparalleled accuracy in determining the mass of a molecule, enabling the assignment of a precise elemental composition.

Precise Molecular Weight Determination: HRMS instruments, such as Time-of-Flight (ToF) or Orbitrap mass analyzers, can measure molecular masses with high accuracy (typically within a few parts per million). For Cys-Gly (C₅H₁₀N₂O₃S), the monoisotopic mass is 178.041212886 Da hmdb.ca. This precision is crucial for distinguishing Cys-Gly from other compounds with similar nominal masses and for confirming its molecular formula.

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the parent ion and analyzing the resulting product ions. For Cys-Gly, fragmentation typically involves the cleavage of the peptide bond, loss of water, or loss of specific amino acid residues. Analyzing these fragmentation patterns helps confirm the sequence and structure of the dipeptide. For instance, electrospray ionization (ESI) coupled with MS/MS can reveal characteristic fragment ions that arise from the breakdown of the peptide backbone and side chains rsc.orgresearchgate.netnih.gov. HRMS/MS can further enhance this by providing accurate masses of fragment ions, aiding in their identification.

Table 5: High-Resolution Mass Spectrometry Capabilities for this compound

| Technique | Mass Accuracy | Information Provided | Fragmentation Analysis | Applications |

| HR-ESI-MS | ppm level | Precise molecular weight, elemental composition | Can be coupled with MS/MS for fragmentation | Molecular identification, purity assessment |

| LC-HRMS | ppm level | Separation and identification of compounds in complex mixtures | Fragmentation analysis via MS/MS | Metabolomics, impurity profiling |

| LC-MS/MS | Unit or High Resolution | Quantification, structural information | Targeted (MRM) or untargeted (data-dependent acquisition) fragmentation | Sensitive quantification, structural confirmation |

Capillary Electrophoresis (CE) and Related Electrophoretic Separation Sciences for this compound

Capillary Electrophoresis (CE) and its variations, such as Micellar Electrokinetic Chromatography (MEKC), are powerful techniques for the separation and quantification of small molecules, including dipeptides like this compound, in complex biological matrices. These methods offer high efficiency, speed, and require minimal sample volumes.

CE separates analytes based on their differential migration in an electric field within a narrow capillary. For neutral or weakly charged analytes, or to improve selectivity, MEKC utilizes surfactants to form micelles, which interact with analytes, enabling their separation based on hydrophobicity and charge numberanalytics.com. This compound, being a dipeptide with charged amino acid residues, can be separated using CE modes.

Methodologies and Performance:

Several CE-based methods have been developed for the analysis of Cys-Gly and related aminothiols. These often involve pre-capillary derivatization to enhance detectability, particularly with UV or fluorescence detectors, as the dipeptide itself may have limited chromophores.

Derivatization and Detection: A common approach involves derivatizing the thiol group of cysteine within the dipeptide. For instance, one method uses 5-iodoacetamidofluorescein for laser-induced fluorescence detection, achieving baseline separation of plasma cysteinylglycine (B43971) in approximately 2 minutes nih.gov. Another method employs N-ethylmaleimide for derivatization followed by UV detection, allowing for sensitive quantification of various aminothiols, including reduced cysteinylglycine (rCysGly) nih.gov. Other derivatization reagents like 4-chloro-3,5-dinitrobenzotrifluoride (B147460) have also been utilized for thiol analysis by HPLC, which shares principles with CE detection acs.orgresearchgate.net.

Separation Conditions: Typical CE setups for amino acid and dipeptide analysis involve fused-silica capillaries. Parameters such as background electrolyte (BGE) composition (e.g., phosphate (B84403) or borate (B1201080) buffers with additives like polyethylene (B3416737) glycol), pH, voltage, and temperature are optimized for efficient separation nih.govnih.govoup.comstanford.eduujaen.es. For example, a CE method for plasma cysteinylglycine utilized a buffer system of 3 mmol/L sodium phosphate/2.5 mmol/L boric acid with 75 mmol/L N-methyl-D-glucamine at pH 11.25, achieving separation in a 47 cm capillary at 45°C nih.gov.

CE-Mass Spectrometry (CE-MS): Coupling CE with Mass Spectrometry (MS) offers enhanced selectivity and sensitivity, allowing for the identification and quantification of dipeptides and their isomers researchgate.netacs.org. This hyphenated technique is particularly valuable for complex biological samples.

Table 1: Representative Capillary Electrophoresis Parameters for this compound Analysis

| Parameter | Method nih.gov (Plasma Cys-Gly) | Method nih.gov (Plasma rCysGly) | Method oup.com (Amino Acids incl. Cys, Gly) | Method stanford.edu (Amino Acids incl. Cys, Gly) |

| Analyte | Cysteinylglycine | Reduced Cysteinylglycine (rCysGly) | Cysteine, Glycine (B1666218) | Cysteine, Glycine |

| Matrix | Plasma | Plasma | Pharmaceutical Samples | Hydrolysis products of cytochrome c |

| Derivatization | 5-iodoacetamidofluorescein | N-ethylmaleimide | 1,2-naphthoquinone-4-sulfonate (NQS) | None (Amperometric Detection) |

| BGE/Electrolyte | 3 mM Na-Phosphate / 2.5 mM Boric Acid / 75 mM N-methyl-D-glucamine (pH 11.25) | 115 mM Na-Phosphate + 7.5% PEG 600 (pH 2.3) | 40 mM Sodium Tetraborate + Isopropanol (3:1, v/v) | 20 mM NaOH - 23 mM Acetate |

| Voltage | Not specified | 25 kV | 30 kV or 15 kV | 8 kV |

| Capillary | 47 cm length | 42/35 cm (total/effective) | Fused-silica | Fused-silica, 43 cm |

| Temperature | 45°C | Not specified | 25°C | Not specified |

| Analysis Time | ~2 min | 18 min (total) | < 30 min | < 20 min |

| Detection | Laser-induced Fluorescence | UV detection | UV detection | Amperometric (Copper disk electrode) |

| LOD (approx.) | Not specified | 1.3 µM (rCysGly) | Not specified | 1-3 fmol |

Sample Preparation Strategies for this compound Analysis in Complex Biological Matrices

Effective sample preparation is a critical prerequisite for the accurate and reliable analysis of this compound in complex biological matrices such as plasma, urine, or tissue homogenates. The primary goals include removing interfering substances, stabilizing the analyte, and preparing it for instrumental analysis.

Key Steps and Techniques:

Sample Collection and Stabilization: Proper collection and immediate processing or storage are essential to prevent analyte degradation or oxidation, especially for thiols like cysteine. The addition of stabilizing agents like EDTA or thiourea (B124793) can inhibit oxidation reactions creative-proteomics.com.

Protein Precipitation: High molecular weight proteins, which can interfere with separation and detection, are typically removed by precipitation. Common methods include adding organic solvents (e.g., acetonitrile) or acids (e.g., trichloroacetic acid (TCA) or perchloric acid (PCA)) followed by centrifugation nih.govcreative-proteomics.comnih.gov.

Filtration and Ultrafiltration: For liquid samples, filtration or ultrafiltration using membranes with specific pore sizes (e.g., 3 kDa or 10 kDa) can remove macromolecular interferents and salts, preparing the sample for chromatographic or electrophoretic analysis nih.govcreative-proteomics.comnih.govresearchgate.net.

Reduction of Disulfides: Since cysteine can exist as a free thiol or in disulfide forms (e.g., cystine, or disulfide bonds within proteins), a reduction step is often necessary to convert all thiol-containing species to their reduced forms for accurate quantification. Reducing agents such as tris-(2-carboxyethyl)-phosphine hydrochloride (TCEP), dithiothreitol (B142953) (DTT), or sodium borohydride (B1222165) are commonly employed nih.govnih.govresearchgate.netnih.gov.

Extraction and Clean-up: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be used for further purification and concentration of the target analytes, removing salts, lipids, and other small molecule interferents creative-proteomics.comnih.govresearchgate.net.

Derivatization: As mentioned in Section 7.3, derivatization is often performed to introduce a detectable tag (e.g., fluorescent or UV-absorbing) onto the analyte, thereby increasing sensitivity and selectivity, especially for CE and HPLC analyses nih.govnih.govacs.orgresearchgate.netoup.comnih.gov.

Table 2: Common Sample Preparation Steps for this compound and Related Thiols

| Step | Purpose | Common Reagents/Techniques | Sample Types | Relevant Citations |

| Stabilization | Prevent degradation/oxidation | EDTA, Thiourea | Plasma, Urine, Tissue | creative-proteomics.com |

| Protein Precipitation | Remove high molecular weight proteins | Trichloroacetic Acid (TCA), Perchloric Acid (PCA), Organic solvents | Plasma, Tissue, Cell Lysates | nih.govcreative-proteomics.comnih.gov |

| Filtration/Ultrafiltration | Remove macromolecular interferents and salts | 3 kDa or 10 kDa ultrafiltration membranes | Plasma, Urine, Biological Fluids | nih.govcreative-proteomics.comnih.govresearchgate.net |

| Reduction | Convert disulfides (e.g., cystine) to thiols | TCEP, DTT, Sodium Borohydride, Tri-n-butylphosphine | All sample types | nih.govnih.govresearchgate.netnih.gov |

| Extraction/Clean-up | Purify and concentrate analytes | SPE (C18, mixed-mode), LLE | All sample types | creative-proteomics.comnih.govresearchgate.net |

| Derivatization | Enhance detectability (fluorescence, UV) | 5-iodoacetamidofluorescein, N-ethylmaleimide, 4-chloro-3,5-dinitrobenzotrifluoride, NQS | All sample types (for specific detection) | nih.govnih.govacs.orgresearchgate.netoup.comnih.gov |

Radiotracer and Stable Isotope Labeling Techniques for Metabolic Flux and Turnover Studies of this compound

Stable isotope labeling, utilizing non-radioactive isotopes such as ¹³C or ¹⁵N, and radiotracer techniques (using radioisotopes) are invaluable tools for elucidating metabolic pathways, quantifying substrate turnover, and understanding the flux of molecules like this compound within biological systems. These methods track the fate of labeled precursors through metabolic networks.

Principles and Applications:

Metabolic Flux Analysis: Stable isotope labeling, often combined with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, allows for the quantification of metabolic fluxes. For example, tracing ¹³C-labeled glycine can reveal its conversion to serine and subsequently to cysteine via the transsulfuration pathway nih.gov. Studies using ¹⁵N-glycine have been employed to assess protein turnover iaea.org and glycine cleavage system activity nih.gov.

Turnover Rate Measurement: By infusing labeled glycine and monitoring its enrichment in various pools over time, the synthesis and degradation rates (turnover) of glycine and its related metabolites can be determined nih.govfrontiersin.orgfrontiersin.org. This is crucial for understanding cellular homeostasis and the dynamic regulation of metabolic pathways.

Pathway Elucidation: Isotope tracing experiments help to identify key enzymes and pathways involved in the synthesis and metabolism of Cys-Gly. For instance, studies have investigated the role of glycine in glutathione biosynthesis, where it serves as one of the three precursor amino acids mdpi.comaap.orgcancer.gov. The incorporation of ¹³C from labeled glycine into glutathione has been used to assess glutathione synthesis rates aap.org.

Biomarker Discovery: Changes in the metabolic fate or turnover of glycine, as revealed by isotope studies, can serve as indicators of disease states or physiological conditions. For example, studies have examined glycine metabolism in obesity and cancer nih.govfrontiersin.orgfrontiersin.org.

Methodologies:

Stable Isotope Labeling: Precursors like ¹³C-glycine or ¹⁵N-glycine are administered, and the resulting labeling patterns in metabolites are analyzed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), or NMR spectroscopy nih.govfrontiersin.orgfrontiersin.orgaap.orgpnas.orgnih.govnih.gov. The position and extent of isotopic enrichment provide detailed information about metabolic pathways.

Radiotracer Studies: While less common for routine metabolic flux analysis due to safety and handling considerations, radiolabeled compounds can also be used to track metabolic pathways, particularly in preclinical research iaea.org.

Research Findings:

Studies using [²-¹³C]-glycine have demonstrated its incorporation into cysteine through the transsulfuration pathway in rat liver mitochondria nih.gov.

Infusions of [¹,²-(¹³C)₂]-glycine have been utilized in human studies to quantify glycine turnover and its role in various metabolic processes, including its contribution to the glycine conjugation pathway frontiersin.orgfrontiersin.org.

Research on preterm infants using [¹-¹³C]-glycine and high-dose cysteine administration indicated that while cysteine intake increased, glutathione concentrations and synthesis rates did not significantly change, suggesting other factors might be limiting aap.org.

The use of stable isotopes has also been instrumental in understanding the impact of conditions like obesity on glycine metabolism and its implications for pathways like the urea (B33335) cycle and glutathione biosynthesis frontiersin.org.

Computational and Theoretical Investigations of Cysteine Glycine

Molecular Dynamics Simulations of Cysteine-Glycine in Aqueous and Enzyme Active Site Environments

Molecular dynamics (MD) simulations offer a computational microscope to observe the behavior of molecules over time. These simulations have been instrumental in understanding how Cys-Gly interacts with its surrounding environment, both in the aqueous cellular milieu and within the confined spaces of enzyme active sites.

In aqueous solutions, MD simulations reveal the solvation dynamics of the Cys-Gly dipeptide. The simulations track the interactions between the dipeptide and surrounding water molecules, highlighting the formation and breaking of hydrogen bonds. nih.gov These interactions are critical for the dipeptide's solubility, conformational flexibility, and transport. The zwitterionic nature of Cys-Gly at physiological pH dictates its hydrophilic behavior, with water molecules forming a structured hydration shell around its charged amino and carboxyl groups, as well as its polar side chains. nih.govresearchgate.net The dynamics of this hydration layer influence the dipeptide's diffusion and its availability for enzymatic reactions.

Within enzyme active sites, MD simulations provide insights into the specific interactions that govern substrate recognition and catalysis. nih.gov For enzymes involved in glutathione (B108866) metabolism, such as γ-glutamyltranspeptidase (GGT), simulations can model the entry of Cys-Gly into the active site and its positioning relative to key catalytic residues. nih.govnih.gov These simulations can reveal conformational changes in both the dipeptide and the enzyme that are necessary for catalysis. For instance, in cysteine proteases, MD simulations have been used to understand the role of specific residues, including glycine (B1666218), in stabilizing the enzyme-substrate complex and facilitating the catalytic mechanism. nih.gov

Key Findings from Molecular Dynamics Simulations:

| System | Key Observation | Implication |

| Cys-Gly in Water | Formation of a stable, structured hydration shell. | Influences solubility, diffusion, and availability for reactions. |

| Cys-Gly in Enzyme Active Site (e.g., GGT) | Specific hydrogen bonding and electrostatic interactions with catalytic residues. | Determines substrate specificity and catalytic efficiency. |

| Enzyme-Substrate Complex | Induced conformational changes in both the dipeptide and the enzyme. | Facilitates the optimal orientation for the chemical reaction to occur. |

Quantum Mechanical Calculations for Electronic Structure, Reactivity, and Reaction Pathways

Quantum mechanical (QM) calculations provide a fundamental understanding of the electronic properties of molecules, which are central to their chemical reactivity. These methods are essential for studying the electronic structure of Cys-Gly and for modeling the intricate details of its chemical transformations.

QM calculations can determine the distribution of electrons within the Cys-Gly molecule, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). The thiol group of the cysteine residue is a key site of reactivity, and QM methods can predict its propensity to be deprotonated to the more reactive thiolate form. chemrxiv.orgacs.org This is crucial for understanding its role in nucleophilic attack reactions, which are common in its biological functions.

Furthermore, QM calculations are used to map out entire reaction pathways, identifying transition states and calculating the energy barriers associated with them. nih.gov For the breakdown or modification of Cys-Gly, these calculations can elucidate the step-by-step mechanism of bond breaking and formation. For example, the oxidation of the cysteine residue, a critical process in redox signaling, can be modeled to understand the energetics of forming sulfenic, sulfinic, or sulfonic acid derivatives. nih.gov Theoretical studies on related amino acid radical cations have shown that fragmentation patterns can be predicted, with the loss of the carboxyl group often being a favorable process. researchgate.net

In Silico Studies on Enzyme-Substrate Docking and Binding Free Energies of this compound

In silico docking studies are computational techniques used to predict the preferred orientation of a molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein) to form a stable complex. These methods are widely used to understand how Cys-Gly interacts with the enzymes that metabolize it.

Molecular docking simulations can place the Cys-Gly dipeptide into the active site of an enzyme, such as a dipeptidase, and score the different binding poses based on their predicted stability. This allows researchers to identify the key amino acid residues in the enzyme that are involved in binding Cys-Gly and to understand the structural basis for substrate specificity.

Following docking, more computationally intensive methods can be used to calculate the binding free energy, which is a measure of the affinity between the enzyme and its substrate. Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and alchemical free energy calculations provide quantitative predictions of how tightly Cys-Gly binds to an enzyme. These calculations are invaluable for comparing the binding of different substrates or for predicting the effect of mutations in the enzyme on substrate binding.

Example of Docking and Binding Free Energy Parameters:

| Parameter | Description | Typical Use for Cys-Gly |

| Docking Score | An empirical score that estimates the binding affinity based on geometric and chemical complementarity. | To predict the most likely binding pose of Cys-Gly in an enzyme active site. |

| Binding Free Energy (ΔG) | The overall free energy change upon binding, indicating the strength of the interaction. | To quantify the affinity of Cys-Gly for a specific enzyme and compare it to other substrates. |

| Hydrogen Bonds | The number and geometry of hydrogen bonds formed between Cys-Gly and the enzyme. | To identify key stabilizing interactions in the enzyme-substrate complex. |